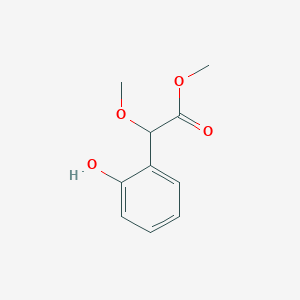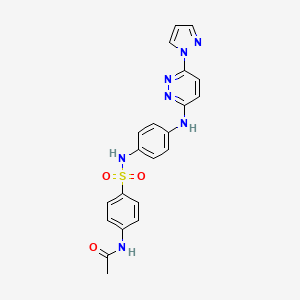
Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” is a chemical compound. It is a derivative of 2-(2-Hydroxyphenyl)-2H-benzotriazoles, which are an important class of UV absorbers . It is also related to Methyl 3-(2-hydroxyphenyl)propionate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for preparing methyl (E)-2-(2-hydroxy)phenyl-3-methoxyacrylate involves reacting the compound of formula (IV) where W is methyl 2-(3,3-dimethoxy)-propanoate with a reagent that will protect the hydroxyl group of that compound from reaction during subsequent demethanolysis .
Molecular Structure Analysis
While specific molecular structure analysis for “Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” is not available, studies on similar compounds provide insights. For instance, a Schiff-base complex 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy and single crystal X-ray determination .
Zukünftige Richtungen
Future research could focus on the potential applications of “Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” and similar compounds. For instance, the advent of molecular designs for aggregation-induced emission (AIE) suggests translational use in molecular brachytherapy . Additionally, the dual fluorescence of 2-(2′-hydroxyphenyl) benzoxazole derivatives via the branched decays from the upper excited-state has been studied .
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9(10(12)14-2)7-5-3-4-6-8(7)11/h3-6,9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRTVWOUUCGLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2910738.png)
![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2910741.png)
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2910745.png)
![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)



![Tert-butyl N-methyl-N-[5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyridin-2-yl]carbamate](/img/structure/B2910753.png)
![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)

![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)